

# Trotabresib mechanism of action BET inhibitor

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## Compound Focus: Trotabresib

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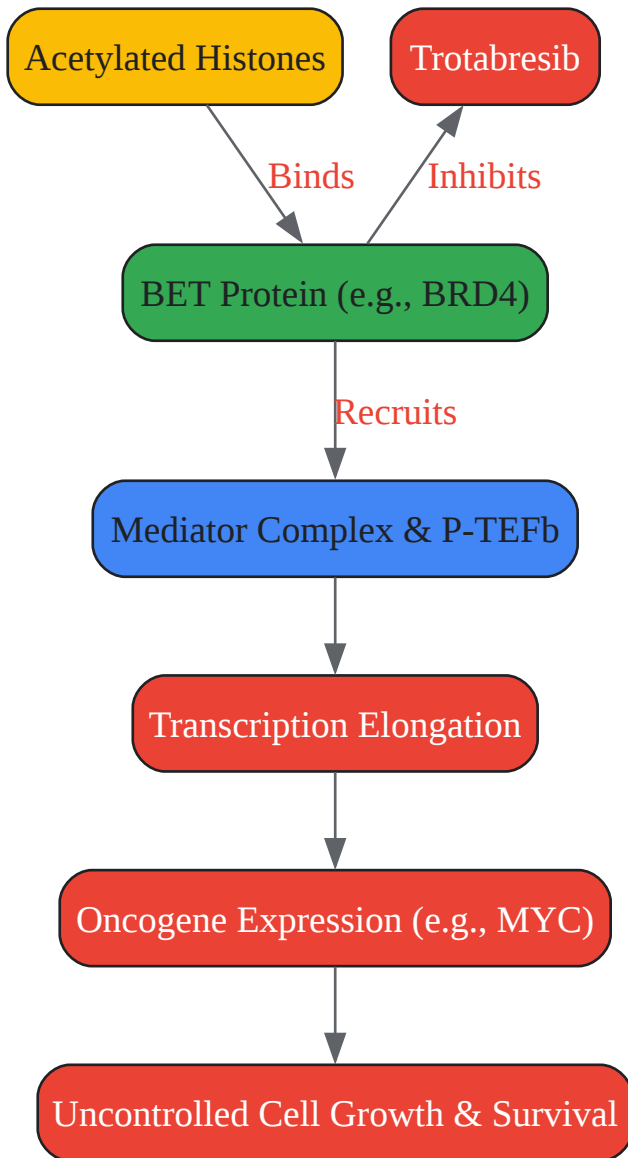
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## Mechanism of Action and Key Characteristics

The table below summarizes the core mechanistic and chemical properties of **trotabresib**.

Property	Description
Drug Type	Small molecule drug, epigenetic reader domain inhibitor [1] [2]
Primary Target	Bromodomain and extra-terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) [3] [1] [4]
Mechanism of Action	Reversible binding to BET bromodomains, disrupting their interaction with acetylated lysine residues on histones [3]. This displaces BET proteins from chromatin, leading to downregulation of key oncogenes like <i>MYC</i> [3] [4].
Key Molecular Effect	Inhibition of BRD4-mediated recruitment of transcriptional regulators (e.g., Mediator complex, P-TEFb), suppressing transcription of genes controlled by super-enhancers [3] [4].
Administration	Oral [3]
CNS Penetration	Demonstrated penetration of the blood-brain-tumor barrier in patients [5] [6]

The following diagram illustrates the core mechanism of action of **trotabresib** and its downstream effects on cancer cell proliferation and survival:



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**Trotabresib** mechanism of action: inhibits BET protein binding to acetylated histones, disrupting oncogene transcription.

## Clinical Evidence and Experimental Data

Clinical studies support **trotabresib**'s antitumor activity and manageable safety profile in advanced cancers.

## Clinical Trial Efficacy and Safety

Data from the Phase I CC-90010-ST-001 trial in heavily pretreated patients show **trotabresib**'s activity and common adverse events [3]:

Trial Part	Patient Population	Recommended Phase 2 Dose (RP2D)	Efficacy	Most Common Grade 3/4 TRAEs
<b>Part A (Dose Escalation)</b>	Advanced Solid Tumors (N=67) & R/R DLBCL (N=2)	45 mg/day, 4 days on/24 days off (or 30 mg/day, 3 days on/11 days off) [3]	ORR: 2.9%; CBR: 17.4% [3]	Hematological (thrombocytopenia, neutropenia, anemia) [3]
<b>Part B (Dose Expansion)</b>	R/R DLBCL (N=23)	45 mg/day, 4 days on/24 days off [3]	ORR: 13.0% [3]	Thrombocytopenia (78%), Anemia (26%), Neutropenia (26%) [3]
<b>Part C (Dose Expansion)</b>	Advanced Solid Tumors (N=41)	45 mg/day, 4 days on/24 days off [3]	ORR: 0.0%; CBR: 31.7% [3]	Thrombocytopenia (17%) [3]

## Brain Penetration Study Protocol and Findings

The Phase I "window-of-opportunity" CC-90010-GBM-001 study specifically evaluated CNS penetration in recurrent high-grade glioma patients [5] [6].

### Experimental Workflow:

- **Preoperative Treatment:** Patients received **trotabresib** 30 mg/day for 4 days before salvage resection [5].
- **Sample Collection:** Plasma and resected brain tumor tissue samples were collected 6-24 hours after the last dose [5].
- **Analysis:** **Trotabresib** concentrations were measured in plasma and tissue to calculate the tissue:plasma ratio and unbound partition coefficient (KPUU) [5].
- **Maintenance Phase:** After recovery, patients received maintenance **trotabresib** 45 mg/day (4 days on/24 days off) [5].

**Key Quantitative Findings:**

Metric	Result
Mean Brain Tumor Tissue:Plasma Ratio	0.84 [5] [6]
Estimated Unbound Partition Coefficient ( $K_{PUU}$ )	0.37 [5] [6]
Most Frequent Grade 3/4 TRAE (Maintenance)	Thrombocytopenia (5/16 patients) [5] [6]

## Preclinical Insights and Research Applications

Preclinical studies using BET inhibitors like **trotabresib** provide insights into oncogene dependencies and potential resistance mechanisms.

**Key Findings on MYC Dependency:**

- BET inhibition induces growth arrest in B-cell lymphoma cell lines regardless of *MYC* genetic status [4].
- Apoptosis following BET inhibition correlates with high baseline *MYC* protein levels, indicating a "MYC dependency" in a subset of lymphomas [4].
- In resistant lymphomas, non-canonical WNT/Hippo pathways may drive proliferation, suggesting combination therapy targets [4].

## Research Implications and Ongoing Studies

**Trotabresib**'s profile supports further clinical development, particularly through combination therapies.

- Combination Rationale:** Preclinical data show BET inhibition can target drug-tolerant persister cells, suggesting potential to delay tumor relapse when combined with standard therapies [2].
- Ongoing Clinical Trials:** **Trotabresib** is under investigation in newly diagnosed glioblastoma in combination with temozolomide and radiotherapy (NCT04324840) [5] [2].

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**Address:** Ontario, CA 91761, United States

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